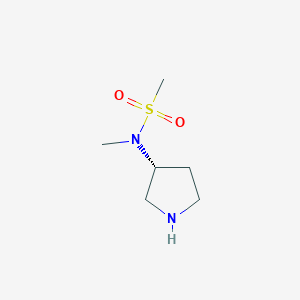

(R)-N-methyl-N-(pyrrolidin-3-yl)methanesulfonamide

説明

(R)-N-methyl-N-(pyrrolidin-3-yl)methanesulfonamide is a chiral sulfonamide derivative featuring a pyrrolidine ring substituted with a methyl group and a methanesulfonamide moiety at the 3-position. Its molecular formula is C₇H₁₆N₂O₂S, with a molecular weight of 192.28 g/mol (free base) and 214.71 g/mol for its hydrochloride salt (CAS: 955979-18-7) . The compound’s stereochemistry (R-configuration) is critical for interactions with biological targets, such as enzymes or receptors, making it a valuable intermediate in pharmaceutical synthesis .

Synthesis: The compound is synthesized via nucleophilic substitution or coupling reactions. For example, details its use in forming a cyclohexyl-indole-carboxamide derivative, achieving a 13% yield under optimized conditions . The hydrochloride salt is often purified via silica gel chromatography, as noted in and .

Applications: It serves as a building block for protein degraders (e.g., PROTACs) and kinase inhibitors, leveraging its sulfonamide group for hydrogen bonding and its pyrrolidine ring for conformational rigidity .

特性

IUPAC Name |

N-methyl-N-[(3R)-pyrrolidin-3-yl]methanesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H14N2O2S/c1-8(11(2,9)10)6-3-4-7-5-6/h6-7H,3-5H2,1-2H3/t6-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LBWOLXIOYYVGSI-ZCFIWIBFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C1CCNC1)S(=O)(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN([C@@H]1CCNC1)S(=O)(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H14N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

178.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

科学的研究の応用

Medicinal Chemistry

The primary applications of (R)-N-methyl-N-(pyrrolidin-3-yl)methanesulfonamide include:

- Neurological Disorders : Preliminary studies suggest that the compound may interact with neurotransmitter systems, indicating potential in treating conditions like depression and anxiety disorders. It has been shown to enhance serotonin levels in animal models.

- Anticancer Research : The compound has demonstrated cytotoxic effects on human lung cancer cells (A549), inducing apoptosis and reducing cell viability significantly. This positions it as a candidate for further development as a chemotherapeutic agent.

The biological activity of (R)-N-methyl-N-(pyrrolidin-3-yl)methanesulfonamide is characterized by its interactions with various receptors and neurotransmitter systems. Key areas of investigation include:

- Binding affinity studies at neurotransmitter receptors.

- Assessment of safety and efficacy profiles for therapeutic use.

Anticancer Properties

A study highlighted the compound's effect on human lung cancer cells (A549), where it was found to induce late apoptosis and significantly reduce cell viability compared to control groups. Flow cytometry confirmed these findings, suggesting its potential as a chemotherapeutic agent.

Neurological Applications

Another investigation focused on the compound's effects on neurotransmitter systems, revealing that it enhances serotonin levels in animal models. This suggests possible applications in treating depression and anxiety disorders, although further research is needed to elucidate the precise mechanisms involved.

作用機序

The mechanism by which (R)-N-methyl-N-(pyrrolidin-3-yl)methanesulfonamide exerts its effects depends on its specific application. For example, in pharmaceuticals, it may act as an agonist or antagonist for certain receptors, modulating biological pathways. The molecular targets and pathways involved can vary, but they often include interactions with enzymes, ion channels, or other proteins.

類似化合物との比較

Key Structural Features and Physicochemical Properties

The table below compares (R)-N-methyl-N-(pyrrolidin-3-yl)methanesulfonamide with three structurally related sulfonamide derivatives:

Structural and Functional Insights

- Chirality : The R-configuration in the target compound is crucial for enantioselective binding, unlike the S-isomer or racemic mixtures .

- Hydrogen Bonding : The sulfonamide group in all analogs participates in N–H⋯O interactions, as seen in crystal structures (e.g., ) .

- Salt vs. Free Base : Hydrochloride salts (e.g., CAS 955979-18-7) exhibit superior aqueous solubility, critical for in vivo applications .

生物活性

(R)-N-methyl-N-(pyrrolidin-3-yl)methanesulfonamide, also known as its hydrochloride salt, is a compound with potential therapeutic applications primarily due to its interactions with various biological systems. This article delves into its biological activity, synthesis, and relevant research findings.

Chemical Structure and Properties

The compound has a molecular formula of C₆H₁₅ClN₂O₂S and a molecular weight of 214.71 g/mol. It features a pyrrolidine ring that is critical for its biological activity. The hydrochloride form enhances its solubility, making it suitable for pharmaceutical formulations.

| Property | Details |

|---|---|

| CAS Number | 1810074-90-8 |

| Molecular Formula | C₆H₁₅ClN₂O₂S |

| Molecular Weight | 214.71 g/mol |

| Structure Features | Pyrrolidine ring |

Preliminary studies suggest that (R)-N-methyl-N-(pyrrolidin-3-yl)methanesulfonamide may interact with neurotransmitter systems, particularly within the central nervous system (CNS). Its unique structure allows for potential binding at various receptors, which could lead to applications in treating neurological disorders and possibly other conditions such as pain management and metabolic disorders.

Central Nervous System Effects

Research indicates that the compound may exhibit significant effects on CNS activity. Interaction studies have focused on its binding affinity to neurotransmitter receptors, which is crucial for assessing its therapeutic potential. The compound's ability to modulate neurotransmitter systems could make it a candidate for treating conditions like anxiety, depression, and neurodegenerative diseases .

Anticancer Potential

Recent investigations into piperidine derivatives have highlighted the anticancer properties of similar compounds. Studies indicate that derivatives of methanesulfonamide can induce apoptosis in cancer cells, suggesting that (R)-N-methyl-N-(pyrrolidin-3-yl)methanesulfonamide might also possess anticancer activity through mechanisms involving cell cycle regulation and apoptosis induction .

Case Studies and Research Findings

-

Neuropharmacological Studies :

- A study demonstrated that compounds similar to (R)-N-methyl-N-(pyrrolidin-3-yl)methanesulfonamide showed promising results in modulating cholinergic activity, which is essential for cognitive functions.

- In vitro assays indicated significant inhibition of acetylcholinesterase, suggesting potential applications in Alzheimer's disease treatment .

-

Anticancer Activity :

- In a comparative study of piperidine derivatives, the compound exhibited cytotoxic effects against FaDu hypopharyngeal tumor cells, outperforming conventional chemotherapeutics like bleomycin in certain assays .

- The structure–activity relationship (SAR) studies revealed that specific modifications led to enhanced apoptotic responses in cancer cell lines, indicating a pathway for further drug development .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。